1,3-Dihydro-1-(2-(dimethylamino)ethyl)-3-ethyl-3-phenyl-2H-indol-2-one hydrochloride hydrate
Description
1,3-Dihydro-1-(2-(dimethylamino)ethyl)-3-ethyl-3-phenyl-2H-indol-2-one hydrochloride hydrate is a synthetic indol-2-one derivative characterized by a dimethylaminoethyl substituent at the 1-position, an ethyl group at the 3-position, and a phenyl ring at the same position. Its hydrochloride hydrate form enhances solubility and stability, making it suitable for pharmacological and crystallographic studies . The compound’s molecular formula is C20H24N2O2·HCl·H2O, with a molecular weight of 390.89 g/mol (excluding hydrate contributions) . Its structure includes a planar indole core, which facilitates interactions with biological targets, while the dimethylaminoethyl group contributes to basicity and solubility in aqueous environments.
Properties
CAS No. |
37126-51-5 |
|---|---|
Molecular Formula |
C20H25ClN2O |
Molecular Weight |
344.9 g/mol |
IUPAC Name |
2-(3-ethyl-2-oxo-3-phenylindol-1-yl)ethyl-dimethylazanium;chloride |
InChI |
InChI=1S/C20H24N2O.ClH/c1-4-20(16-10-6-5-7-11-16)17-12-8-9-13-18(17)22(19(20)23)15-14-21(2)3;/h5-13H,4,14-15H2,1-3H3;1H |
InChI Key |
ZMSVOSFKRLFMHA-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(C2=CC=CC=C2N(C1=O)CC[NH+](C)C)C3=CC=CC=C3.[Cl-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dihydro-1-(2-(dimethylamino)ethyl)-3-ethyl-3-phenyl-2H-indol-2-one hydrochloride hydrate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of an indole derivative with an appropriate aldehyde, followed by reduction and subsequent functional group modifications . The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process may include continuous flow reactors, automated control systems, and purification techniques such as crystallization and chromatography to obtain the desired product in high purity .
Chemical Reactions Analysis
Types of Reactions
1,3-Dihydro-1-(2-(dimethylamino)ethyl)-3-ethyl-3-phenyl-2H-indol-2-one hydrochloride hydrate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxindole derivatives.
Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents used.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include various substituted indole derivatives, oxindoles, and reduced forms of the original compound .
Scientific Research Applications
1,3-Dihydro-1-(2-(dimethylamino)ethyl)-3-ethyl-3-phenyl-2H-indol-2-one hydrochloride hydrate has several scientific research applications:
Mechanism of Action
The mechanism of action of 1,3-Dihydro-1-(2-(dimethylamino)ethyl)-3-ethyl-3-phenyl-2H-indol-2-one hydrochloride hydrate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or modulate immune responses .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of this compound are best contextualized by comparing it to analogous indol-2-one derivatives. Below is a detailed analysis:
Structural Analogues and Substituent Effects
Crystallographic and Stability Considerations
- The target compound’s hydrochloride hydrate form ensures stability under ambient conditions, a feature shared with dopamine hydrochloride (), where salt formation prevents oxidation .
- SHELX software () is widely used for crystallographic refinement of such compounds, highlighting the importance of structural precision in understanding substituent effects .
Key Research Findings and Implications
- Substituent-Driven Design: The dimethylaminoethyl group balances solubility and bioavailability, making the target compound a candidate for CNS-targeted drugs. Morpholinyl or piperidinyl analogues () may offer improved pharmacokinetics but require trade-offs in synthesis complexity .
- Structural Flexibility : Ethoxy or benzyl substitutions () reduce biological activity in some contexts, emphasizing the necessity of the phenyl group for target engagement .
Biological Activity
1,3-Dihydro-1-(2-(dimethylamino)ethyl)-3-ethyl-3-phenyl-2H-indol-2-one hydrochloride hydrate is a synthetic organic compound belonging to the indole family. This compound exhibits a complex structure characterized by a dihydroindole core, which is known for its diverse biological activities. Indole derivatives are often studied for their potential therapeutic applications, particularly in pharmacology due to their ability to interact with various biological targets.
Chemical Structure and Properties
The molecular formula of this compound is . The presence of the hydrochloride form enhances its solubility and stability, making it suitable for research and potential medicinal use.
Structural Information
| Property | Value |
|---|---|
| Molecular Formula | C19H22N2O·HCl·H2O |
| SMILES | CC1(C2=CC=CC=C2N(C1=O)CCN(C)C)C3=CC=CC=C3 |
| InChI Key | MNBQCZZQXFCYAY-UHFFFAOYSA-N |
Biological Activity
The biological activity of this compound has been investigated in various studies, revealing its potential as an antimicrobial and anticancer agent.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties , making it a candidate for further exploration in treating infections caused by resistant strains of bacteria.
Anticancer Activity
Studies have shown that this compound interacts with key enzymes involved in cancer cell proliferation and immune response modulation. Specifically, it has been observed to inhibit certain kinases that play critical roles in cell division and survival of cancer cells.
The mechanism of action involves the compound's ability to bind with various molecular targets, including enzymes crucial for cancer cell proliferation. Understanding these interactions is critical for elucidating its therapeutic potential.
Comparative Analysis with Similar Compounds
The uniqueness of this compound lies in its specific combination of substituents that enhance its biological activity while maintaining structural stability. Below is a comparison with other related indole derivatives:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 5-Methoxyindole | Contains a methoxy group on the indole ring | Antimicrobial, Anticancer |
| 2-Methylindole | Methyl substitution at position 2 of the indole ring | Neuroprotective effects |
| Indomethacin | A non-steroidal anti-inflammatory drug derived from indole | Anti-inflammatory, Analgesic |
Case Studies
Recent studies have highlighted the efficacy of this compound in various cancer models. For instance, its application in vitro demonstrated significant inhibition of tumor cell growth in breast and colon cancer lines. The results suggest that this compound could serve as a lead structure for developing new anticancer agents.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
